6-Hydroxywarfarin

Description

Properties

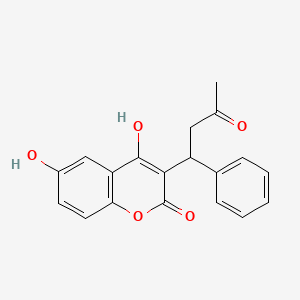

IUPAC Name |

4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939073 | |

| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17834-02-5 | |

| Record name | 6-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Hydroxywarfarin: A Technical Guide to its Discovery, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywarfarin is a prominent metabolite of the widely prescribed anticoagulant, warfarin. Its discovery was a crucial step in understanding the complex metabolic pathways that govern warfarin's efficacy and contribute to the significant inter-individual variability observed in patients. This technical guide provides an in-depth overview of the discovery, initial characterization, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.

Discovery and Initial Characterization

The first identification of this compound as a human metabolite of warfarin was a landmark finding by Lewis and Trager in 1970.[1] In their seminal study, they administered racemic warfarin to healthy individuals and subsequently isolated and analyzed urinary metabolites. Using a combination of thin-layer chromatography, mass spectrometry, and ultraviolet absorption spectroscopy, they successfully identified several metabolic products, including this compound and 7-hydroxywarfarin.[1] This pioneering work laid the foundation for decades of research into the stereoselective metabolism of warfarin.

Subsequent studies revealed that the formation of this compound is stereoselective, primarily arising from the metabolism of the R-enantiomer of warfarin.[2] While S-warfarin is the more potent anticoagulant, R-warfarin's metabolism is also clinically relevant, particularly concerning drug-drug interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | [1] |

| Molecular Formula | C₁₉H₁₆O₅ | [1] |

| Molecular Weight | 324.3 g/mol | |

| CAS Number | 17834-02-5 |

Metabolic Pathways

The biotransformation of warfarin into this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isoforms involved are enantiomer-dependent.

-

R-warfarin Metabolism : The 6-hydroxylation of R-warfarin is predominantly catalyzed by CYP1A2 and CYP2C19 .

-

S-warfarin Metabolism : While the major metabolite of S-warfarin is 7-hydroxywarfarin (via CYP2C9), a minor pathway involving the formation of S-6-hydroxywarfarin also exists.

Following its formation, this compound can undergo further Phase II metabolism, primarily through glucuronidation, to facilitate its excretion.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the formation of this compound by recombinant CYP2C19.

| Substrate | Product | Vmax (nmol/min/nmol P450) | Km (µM) | Vmax/Km (x 10³) |

| R-Warfarin | R-6-Hydroxywarfarin | 0.015 | 130 | 0.12 |

| S-Warfarin | S-6-Hydroxywarfarin | 0.021 | 200 | 0.11 |

Data sourced from a study on the metabolism of R- and S-Warfarin by CYP2C19.

Anticoagulant Activity

This compound is generally considered to be a weaker vitamin K antagonist compared to its parent compound, warfarin. However, specific quantitative data on its IC50 for vitamin K epoxide reductase (VKOR) or its direct effect on prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not extensively reported in the literature. The primary clinical significance of this compound lies in its role as a biomarker for the metabolic activity of specific CYP pathways, particularly for R-warfarin metabolism.

Experimental Protocols

Initial Discovery and Identification of this compound from Urine (Based on Lewis and Trager, 1970)

This protocol outlines the general workflow for the isolation and identification of warfarin metabolites from human urine.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 6-Hydroxywarfarin

Abstract

6-Hydroxywarfarin is a primary metabolite of the widely used anticoagulant, warfarin. Its formation is a critical aspect of warfarin's pharmacokinetics and is primarily mediated by cytochrome P450 enzymes in the liver. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details both the metabolic and potential chemical synthetic pathways, presents a thorough compilation of its physicochemical and spectral properties, and outlines key experimental protocols for its study.

Introduction

Warfarin, a coumarin derivative, is a cornerstone of oral anticoagulant therapy. Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual variability in patient response. A major contributor to this variability is the metabolism of warfarin, which occurs predominantly in the liver via the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several hydroxylated metabolites, including this compound.

This compound is a significant metabolite, particularly of the less potent R-enantiomer of warfarin.[1][2] Its production is primarily catalyzed by the CYP1A1, CYP1A2, and CYP2C19 isoforms.[1][3][4] Understanding the synthesis and chemical characteristics of this compound is crucial for a complete comprehension of warfarin's metabolic profile, potential drug-drug interactions, and the overall anticoagulant response in patients.

Synthesis of this compound

The formation of this compound can be approached from two primary perspectives: metabolic synthesis, which is the common in vivo route, and chemical synthesis, which is essential for producing standards for research and analytical purposes.

Metabolic Synthesis

In humans, this compound is produced through the oxidative metabolism of warfarin. The R-enantiomer of warfarin is a principal substrate for this reaction.

-

Enzymatic System : The hydroxylation of warfarin at the 6-position is primarily carried out by the cytochrome P450 enzymes CYP1A2 and CYP2C19. CYP1A1 also contributes to the metabolism of R-warfarin to this compound.

-

Stereoselectivity : While both enantiomers of warfarin can be hydroxylated, the formation of this compound is a more prominent metabolic pathway for R-warfarin. S-warfarin is primarily metabolized to 7-hydroxywarfarin by CYP2C9.

The metabolic pathway is depicted in the diagram below:

Chemical Synthesis

While detailed, step-by-step published protocols for the de novo chemical synthesis of this compound are not abundant in the provided search results, a plausible synthetic route can be inferred from the general synthesis of warfarin and its derivatives. The synthesis would likely involve a Michael addition reaction.

A potential synthetic approach would start with a substituted 4-hydroxycoumarin, specifically 4,6-dihydroxycoumarin, which would then be reacted with benzalacetone.

A general scheme for warfarin synthesis involves the Michael addition of 4-hydroxycoumarin to benzalacetone. By analogy, substituting 4-hydroxycoumarin with 4,6-dihydroxycoumarin would be a logical starting point for the synthesis of this compound.

The workflow for a potential chemical synthesis is outlined below:

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is presented in the tables below. Data has been aggregated from various chemical databases.

General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | PubChem |

| Molecular Formula | C₁₉H₁₆O₅ | PubChem |

| Molecular Weight | 324.3 g/mol | PubChem |

| CAS Number | 17834-02-5 | PubChem |

| Appearance | Solid | Cayman |

| Solubility | Soluble in DMSO and Methanol | Cayman |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 4 | PubChem |

Spectral Data

| Spectral Data Type | Details | Source |

| ¹H NMR | Data available on Bruker AM-360. | PubChem |

| GC-MS | Spectral data available. | PubChem |

| MS-MS | Precursor m/z: 325.1071 [M+H]⁺. Product ions at m/z 179, 267, 147.1. | PubChem |

| LC-MS | Data acquired on a Thermo Fisher Q Exactive Orbitrap. | PubChem |

| IR Spectroscopy | No specific data for this compound was found, but general spectra for warfarin are available. | NIST |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

In Vitro Metabolism of Warfarin to this compound

This protocol describes a typical procedure for studying the formation of this compound from warfarin using human liver microsomes.

Objective: To determine the kinetics of this compound formation from warfarin by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Warfarin (substrate)

-

This compound (analytical standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., 4-chlorowarfarin)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of warfarin in a suitable solvent (e.g., methanol).

-

In microcentrifuge tubes, combine potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the warfarin stock solution to the pre-incubated mixture.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of this compound formed.

-

Use a C18 column for chromatographic separation.

-

Employ a mobile phase gradient of ammonium acetate buffer and acetonitrile.

-

Monitor the specific mass transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

The workflow for this in vitro experiment is visualized below:

Conclusion

This compound is a key metabolite in the complex pharmacology of warfarin. Its formation, primarily through the action of CYP1A2 and CYP2C19 on R-warfarin, is a significant determinant of the parent drug's clearance and therapeutic effect. This guide has provided a detailed overview of its synthesis, both from a metabolic and a potential chemical perspective, along with a comprehensive summary of its chemical and physical properties. The experimental protocols outlined herein offer a foundation for further research into the role of this compound in anticoagulation therapy and its potential as a biomarker for warfarin metabolism. A thorough understanding of this metabolite is indispensable for the development of safer and more effective anticoagulant treatments.

References

A Technical Guide to the Stereoselective Metabolism of Warfarin to 6-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereoselective metabolism of the oral anticoagulant warfarin, with a specific focus on its hydroxylation to 6-hydroxywarfarin. Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 2-5 times more potent in its anticoagulant effect.[1][2] The metabolism of these enantiomers is a critical determinant of the drug's efficacy and safety, exhibiting significant inter-individual variability. This guide delves into the enzymatic pathways, kinetic parameters, and experimental methodologies crucial for understanding and investigating this metabolic process.

Introduction to Warfarin Metabolism

Warfarin undergoes extensive metabolism in the liver, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] This process is both regio- and stereoselective, meaning that different CYP isoforms preferentially metabolize specific enantiomers at different positions on the warfarin molecule.[3] The major oxidative metabolites include 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin. The formation of this compound is a significant metabolic pathway for both R- and S-warfarin and is mediated by several CYP isoforms.

Enzymatic Pathways of 6-Hydroxylation

The formation of this compound from its parent enantiomers is a complex process involving multiple cytochrome P450 enzymes. The primary enzymes responsible for the 6-hydroxylation of R- and S-warfarin are CYP1A2 and CYP2C19 for the R-enantiomer, and CYP2C9 for the S-enantiomer.

-

(R)-Warfarin Metabolism: The 6-hydroxylation of R-warfarin is primarily catalyzed by CYP1A2 and CYP2C19.

-

(S)-Warfarin Metabolism: The more potent S-enantiomer is predominantly metabolized to 7-hydroxywarfarin by CYP2C9, but this enzyme also contributes to the formation of S-6-hydroxywarfarin.

The differential metabolism of the warfarin enantiomers is a key factor in drug-drug interactions and genetic polymorphisms that can affect patient response to warfarin therapy.

Metabolic Pathway Diagram

Caption: Stereoselective metabolism of R- and S-warfarin by cytochrome P450 enzymes.

Quantitative Data on 6-Hydroxylation

The kinetic parameters for the formation of this compound provide valuable insights into the efficiency of the different CYP enzymes in metabolizing R- and S-warfarin. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme.

| Enantiomer | Metabolite | Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| (S)-Warfarin | S-6-Hydroxywarfarin | CYP2C9 | ~2.8 | 0.056 | |

| (S)-Warfarin | S-6-Hydroxywarfarin | CYP2C9 | 3.3 | 0.046 | |

| (R)-Warfarin | R-6-Hydroxywarfarin | CYP2C19 | 120 | 0.23 | |

| (S)-Warfarin | S-6-Hydroxywarfarin | CYP2C19 | 150 | 0.11 |

Note: Kinetic parameters can vary between studies due to differences in experimental conditions.

Experimental Protocols

The study of warfarin metabolism relies on a variety of in vitro and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to assess the formation of this compound from R- or S-warfarin in a system that contains a mixture of CYP enzymes found in the human liver.

Materials:

-

Pooled human liver microsomes (HLMs)

-

(R)- or (S)-Warfarin stock solution (in methanol or DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., rac-8-hydroxywarfarin)

Procedure:

-

Preparation: Pre-warm a shaking water bath to 37°C. Prepare the incubation mixture by combining the potassium phosphate buffer, HLM, and the warfarin enantiomer substrate in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to interact with the microsomes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

In Vitro Metabolism Assay using Recombinant CYP Enzymes

This protocol allows for the investigation of the specific contribution of an individual CYP isoform to the metabolism of warfarin.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP1A2, CYP2C9, CYP2C19) co-expressed with NADPH-cytochrome P450 reductase

-

(R)- or (S)-Warfarin stock solution

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Acetonitrile

-

Internal standard

Procedure:

-

Preparation: Prepare the incubation mixture by combining the potassium phosphate buffer, the recombinant CYP enzyme, and the warfarin enantiomer in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a specific time period.

-

Termination: Quench the reaction with ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Process the sample as described in the HLM assay.

Analytical Quantification by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of warfarin and its metabolites.

Instrumentation:

-

HPLC system with a C18 or chiral column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Chromatographic Separation: Inject the supernatant from the in vitro assay onto the HPLC column. Use a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate warfarin and its metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte (warfarin and this compound) and a specific product ion that is generated upon fragmentation of the precursor ion. This provides high selectivity for quantification.

-

Quantification: Generate a standard curve using known concentrations of this compound. The concentration of the metabolite in the experimental samples is determined by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying warfarin metabolism in vitro.

Conclusion

The stereoselective metabolism of warfarin to this compound is a complex interplay of multiple CYP450 enzymes, with distinct pathways for the R- and S-enantiomers. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies to study these processes is paramount for drug development professionals and researchers. This knowledge is essential for predicting and interpreting drug-drug interactions, understanding the impact of pharmacogenetic variations, and ultimately for the safer and more effective use of this widely prescribed anticoagulant. The detailed protocols and data presented in this guide serve as a valuable resource for scientists working in this critical area of drug metabolism.

References

(R)- and (S)-6-Hydroxywarfarin Enantiomers: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of these enantiomers is a critical determinant of the drug's therapeutic window and potential for drug-drug interactions. Among the various hydroxylated metabolites, the 6-hydroxywarfarin enantiomers are notable products of warfarin metabolism. This technical guide provides a comprehensive overview of the biological activity of (R)- and (S)-6-hydroxywarfarin, focusing on their limited anticoagulant properties and their role in the broader context of warfarin pharmacology. The information presented herein is intended to support researchers and professionals in drug development and related fields.

Introduction

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme essential for the synthesis of vitamin K-dependent clotting factors.[1][2][3][4][5] The two enantiomers of warfarin, (R)-warfarin and (S)-warfarin, exhibit distinct metabolic profiles and anticoagulant potencies. (S)-warfarin is approximately 2-5 times more potent than (R)-warfarin. The metabolism of warfarin is primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of several hydroxylated metabolites. This guide focuses specifically on the biological activities of the (R)- and (S)-6-hydroxywarfarin enantiomers.

Metabolic Pathways of this compound Formation

The formation of this compound is stereoselective, with different CYP isoforms responsible for the hydroxylation of each warfarin enantiomer.

-

(R)-6-Hydroxywarfarin: The (R)-enantiomer of warfarin is primarily metabolized by CYP1A2 and CYP2C19 to form (R)-6-hydroxywarfarin.

-

(S)-6-Hydroxywarfarin: The more potent (S)-enantiomer is predominantly metabolized by CYP2C9 to 7-hydroxywarfarin. However, CYP2C9 can also catalyze the formation of (S)-6-hydroxywarfarin, albeit to a lesser extent.

The metabolic pathways leading to the formation of this compound are depicted in the following diagram.

Biological Activity of this compound Enantiomers

Anticoagulant Activity

The hydroxylated metabolites of warfarin, including the this compound enantiomers, are generally considered to be inactive or to possess significantly reduced anticoagulant activity compared to the parent compounds. This is a critical aspect of warfarin's pharmacology, as the conversion to these metabolites represents a detoxification and elimination pathway. While direct quantitative data on the anticoagulant potency of isolated (R)- and (S)-6-hydroxywarfarin are scarce in the literature, the consensus in the field is that their contribution to the overall anticoagulant effect of warfarin is negligible.

Inhibition of Warfarin Metabolism

While possessing minimal direct anticoagulant activity, some warfarin metabolites can influence the therapeutic effect of the parent drug by inhibiting its metabolism. This is a form of product inhibition. In the case of this compound, it has been shown to be a very weak competitive inhibitor of CYP2C9, the primary enzyme responsible for the clearance of the highly potent (S)-warfarin. The inhibitory constant (Ki) for racemic this compound against CYP2C9 is significantly higher than the Michaelis constant (Km) for S-warfarin metabolism, suggesting that this inhibition is unlikely to be clinically significant under normal therapeutic conditions.

The table below summarizes the available quantitative data on the inhibitory effect of racemic this compound on CYP2C9.

| Compound | Enzyme | Substrate | Inhibition Type | IC50 | Ki | Reference |

| Racemic this compound | Recombinant CYP2C9 | Luciferin H | - | >170 µM | Not Determined | |

| Racemic this compound | Human Liver Microsomes | (S)-Warfarin | Competitive | Not Determined | ~166 µM |

Experimental Protocols for Assessing Anticoagulant Activity

The anticoagulant activity of a compound is typically assessed using in vitro coagulation assays that measure the time it takes for plasma to clot. The two most common assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured.

General Protocol:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.

-

Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Pre-warm the plasma sample and thromboplastin reagent to 37°C.

-

Add a defined volume of thromboplastin reagent to the plasma.

-

Simultaneously start a timer and add a defined volume of calcium chloride.

-

Record the time until a fibrin clot is formed. This can be detected visually or with an automated coagulometer.

-

-

Data Analysis: The clotting time in seconds is recorded. For monitoring warfarin therapy, this is often converted to an International Normalized Ratio (INR).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a partial thromboplastin (phospholipid) are added to citrated plasma, followed by calcium, and the time to clot formation is measured.

General Protocol:

-

Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.

-

Reagent Preparation: Reconstitute the aPTT reagent (containing an activator and phospholipid) and calcium chloride solution according to the manufacturer's instructions.

-

Assay Procedure:

-

Pre-warm the plasma sample, aPTT reagent, and calcium chloride to 37°C.

-

Add a defined volume of aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.

-

Simultaneously start a timer and add a defined volume of calcium chloride.

-

Record the time until a fibrin clot is formed.

-

-

Data Analysis: The clotting time is recorded in seconds.

The following diagram illustrates a generalized workflow for assessing the in vitro anticoagulant activity of a test compound like a this compound enantiomer.

Mechanism of Action: The Role of VKORC1

The primary molecular target of warfarin is VKORC1. Warfarin inhibits this enzyme, leading to a depletion of reduced vitamin K, which is a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors (Factors II, VII, IX, and X). This post-translational modification is essential for their biological activity. The lack of direct anticoagulant activity of this compound enantiomers strongly suggests that they do not significantly inhibit VKORC1 at clinically relevant concentrations.

The signaling pathway illustrating warfarin's mechanism of action is provided below.

Conclusion

The (R)- and (S)-enantiomers of this compound are metabolites of the widely used anticoagulant, warfarin. Current scientific evidence indicates that these compounds have negligible direct anticoagulant activity. Their primary relevance in the context of warfarin pharmacology lies in their formation as part of the metabolic clearance of the parent drug and their very weak potential to inhibit the metabolism of (S)-warfarin. For professionals in drug development, the formation of these inactive metabolites is a key feature of warfarin's disposition. Further research into these metabolites would likely focus on their potential role in idiosyncratic drug reactions or as biomarkers of specific CYP enzyme activity, rather than as active anticoagulants.

References

- 1. (R)-Warfarin | C19H16O4 | CID 54684598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Generation of 6-Hydroxywarfarin from Warfarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro generation of 6-hydroxywarfarin, a key metabolite of the widely used anticoagulant, warfarin. This document details the enzymatic pathways involved, presents quantitative kinetic data, and offers comprehensive experimental protocols for its formation and analysis in a laboratory setting. The information herein is intended to support research and development activities in drug metabolism, pharmacokinetics, and drug-drug interaction studies.

Introduction to Warfarin Metabolism and 6-Hydroxylation

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized through distinct pathways primarily by the cytochrome P450 (CYP) superfamily of enzymes. The hydroxylation of warfarin is a critical step in its detoxification and elimination. This compound is one of the several hydroxylated metabolites formed from both enantiomers.

The clinical efficacy and safety of warfarin are significantly influenced by the rate of its metabolism, which can be affected by genetic polymorphisms in CYP enzymes and co-administered drugs. Therefore, understanding the in vitro generation of its metabolites, such as this compound, is crucial for predicting in vivo pharmacokinetic behavior and potential drug interactions.

Enzymatic Pathways of this compound Formation

The formation of this compound is stereoselective, with different CYP isoforms responsible for the 6-hydroxylation of each warfarin enantiomer.

-

(R)-Warfarin Metabolism: The 6-hydroxylation of (R)-warfarin is primarily catalyzed by CYP1A2 .[1][2] CYP2C19 also contributes to the formation of (R)-6-hydroxywarfarin.[3][4] Studies have shown that CYP1A2 produces (R)-6- and (R)-8-hydroxywarfarin in a 5:1 ratio.[2]

-

(S)-Warfarin Metabolism: The more potent (S)-enantiomer is metabolized to (S)-6-hydroxywarfarin by CYP2C9 . However, this is considered a minor pathway for (S)-warfarin, with the formation of (S)-7-hydroxywarfarin by the same enzyme being the predominant metabolic route. The ratio of S-6- to S-7-hydroxywarfarin formation by CYP2C9 is approximately 1:3.5.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound formation by different CYP isoforms can be described by Michaelis-Menten kinetics. The following tables summarize the available kinetic parameters for the 6-hydroxylation of warfarin enantiomers.

Table 1: Kinetic Parameters for the Formation of (R)-6-Hydroxywarfarin

| Enzyme | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (x 10³) |

| CYP2C19 | 0.019 ± 0.001 | 100 ± 10 | 0.19 |

Data from a study using recombinant CYP2C19.

Table 2: Kinetic Parameters for the Formation of (S)-6-Hydroxywarfarin

| Enzyme | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (x 10³) |

| CYP2C19 | 0.010 ± 0.001 | 140 ± 20 | 0.071 |

Data from a study using recombinant CYP2C19.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro warfarin metabolism studies to generate and quantify this compound.

In Vitro Warfarin Metabolism Assay Using Human Liver Microsomes (HLMs)

This protocol describes a typical incubation procedure for assessing the metabolism of warfarin in a pooled human liver microsomal system.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Warfarin (R/S-warfarin, R-warfarin, or S-warfarin)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System Solution A (e.g., containing NADP+, glucose-6-phosphate, and MgCl₂)

-

NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)

-

Ice-cold Acetonitrile or Methanol (for reaction termination)

-

Internal Standard (e.g., naproxen or a structural analog of warfarin)

-

Incubator/Water Bath (37°C)

-

Centrifuge

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (e.g., 0.5 mg/mL final concentration) and warfarin (e.g., 2.6 µM final concentration) in 100 mM potassium phosphate buffer. The final volume should be adjusted to account for the addition of the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system (Solutions A and B) to the pre-incubated mixture. The final concentration of NADPH is typically 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 0, 10, 20, 30, 40, 50, 60, and 70 minutes).

-

Terminate the Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV, HPLC-Fluorescence, or LC-MS/MS.

In Vitro Warfarin Metabolism Assay Using Recombinant CYP Enzymes

This protocol is suitable for determining the specific contribution of individual CYP isoforms to this compound formation.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19) co-expressed with cytochrome P450 reductase

-

Warfarin (enantiomerically pure or racemic)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH

-

Control membranes (without the specific CYP enzyme)

-

Other materials as listed in Protocol 4.1.

Procedure:

-

Prepare the Incubation Mixture: Combine the recombinant CYP enzyme (e.g., 50 nM final concentration), warfarin at various concentrations (e.g., 7.8 to 500 µM for kinetic studies), and potassium phosphate buffer in a microcentrifuge tube.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the Reaction: Add NADPH (final concentration of 1 mM) to start the reaction.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate and Process: Follow steps 5-7 from Protocol 4.1 to terminate the reaction, precipitate proteins, and prepare the sample for analysis.

-

Control Experiments: Perform parallel incubations with control membranes to account for any non-enzymatic degradation.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for in vitro metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

HPLC with Fluorescence Detection

Principle: Warfarin and its hydroxylated metabolites are naturally fluorescent, allowing for sensitive detection.

Example HPLC Conditions:

-

Column: Pentafluorophenyl (PFP) column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer).

-

Flow Rate: Typically 1 mL/min.

-

Detection: Fluorescence detector with excitation at ~300 nm and emission at ~390 nm.

-

Internal Standard: Naproxen is a suitable internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and selectivity, allowing for the precise quantification of this compound even in complex matrices.

Example LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography using a C18 column.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Signaling Pathway

References

6-Hydroxywarfarin: An In-Depth Technical Guide to its Mechanism of Action as a Vitamin K Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a coumarin derivative, has been a cornerstone of oral anticoagulant therapy for decades. Its therapeutic effect is achieved through the inhibition of the vitamin K cycle, a critical pathway for the activation of several coagulation factors. Warfarin is extensively metabolized in the liver, leading to a variety of hydroxylated derivatives. Among these, 6-hydroxywarfarin is a significant metabolite. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a vitamin K antagonist, with a focus on its interaction with the key enzyme of the vitamin K cycle, Vitamin K Epoxide Reductase (VKOR). This document details the underlying biochemistry, presents comparative quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The Vitamin K Cycle and Warfarin's Core Mechanism

The anticoagulant effect of warfarin is intricately linked to the vitamin K cycle, a series of enzymatic reactions essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X.[1] This cycle facilitates the gamma-carboxylation of glutamate (Glu) residues on these proteins to form gamma-carboxyglutamate (Gla) residues. This modification is crucial for the calcium-dependent binding of these factors to phospholipid membranes, a prerequisite for their activation and participation in the coagulation cascade.

The key enzyme in this cycle is Vitamin K Epoxide Redractase (VKOR), an integral membrane protein located in the endoplasmic reticulum.[2] VKOR catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone, the active form of vitamin K required by gamma-glutamyl carboxylase (GGCX).

Warfarin exerts its anticoagulant effect by competitively inhibiting VKORC1.[2] This inhibition leads to a depletion of vitamin K hydroquinone, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. The resulting under-carboxylated proteins are biologically inactive, leading to a decrease in thrombin generation and a prolongation of clotting time.

Warfarin Metabolism and the Formation of this compound

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized through different pathways primarily by the cytochrome P450 (CYP) enzyme system in the liver. (S)-warfarin, the more potent enantiomer, is mainly metabolized by CYP2C9 to 7-hydroxywarfarin, while (R)-warfarin is metabolized by CYP1A2 and CYP3A4 to 6-, 8-, and 10-hydroxywarfarin. The formation of this compound is a significant metabolic route for (R)-warfarin.

Mechanism of Action of this compound as a Vitamin K Antagonist

This compound, a major metabolite of (R)-warfarin, has been shown to possess anticoagulant activity by acting as a vitamin K antagonist. Its mechanism of action mirrors that of its parent compound, warfarin, by targeting and inhibiting VKORC1.

Inhibition of Vitamin K Epoxide Reductase (VKORC1)

Studies have demonstrated that this compound directly inhibits VKORC1, the same molecular target as warfarin. The inhibitory potency of this compound has been a subject of investigation, with evidence suggesting that it retains significant activity. A study comparing the inhibitory effects of warfarin and its hydroxylated metabolites on human VKOR (HsVKOR) using a cell-based assay showed that this compound inhibits HsVKOR to a similar level as warfarin. In contrast, 7-hydroxywarfarin, the major metabolite of the more potent (S)-warfarin, exhibits a significant loss of inhibitory efficacy.

The structural basis for this retained activity is thought to be the position of the hydroxyl group. The 6-hydroxyl group of this compound can form a hydrogen bond with the protein backbone of VKORC1, which is a favorable interaction within the binding pocket. This is in contrast to the 7-hydroxyl group of 7-hydroxywarfarin, which is positioned in a more hydrophobic region of the binding pocket, leading to an energetically unfavorable interaction and reduced inhibitory activity.

Quantitative Analysis of VKORC1 Inhibition

The inhibitory potency of this compound against VKORC1 has been quantified and compared to that of warfarin. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Approximate IC50 (nM) | Data Source |

| Warfarin | 10 | Estimated from inhibition curve |

| This compound | 15 | Estimated from inhibition curve |

Note: The IC50 values are estimated from the graphical data presented in the cited literature and should be considered approximate. The study utilized a cell-based assay measuring the carboxylation of a reporter protein.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on VKORC1 involves specialized in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Cell-Based VKORC1 Inhibition Assay (Factor IX Carboxylation Assay)

This assay measures the functional activity of VKORC1 in a cellular context by quantifying the gamma-carboxylation of a co-expressed vitamin K-dependent reporter protein, typically Factor IX (FIX).

a. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are transiently co-transfected with expression vectors encoding human VKORC1 and human Factor IX using a suitable transfection reagent (e.g., Lipofectamine). A control transfection with an empty vector is also performed.

b. Inhibition Assay:

-

24 hours post-transfection, the medium is replaced with fresh serum-free medium containing a range of concentrations of the test compound (e.g., this compound or warfarin) and a fixed concentration of vitamin K1 (e.g., 1 µM).

-

The cells are incubated for an additional 48 hours to allow for the expression and secretion of Factor IX.

c. Quantification of Carboxylated Factor IX:

-

The cell culture supernatant is collected, and the concentration of carboxylated Factor IX is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

The ELISA is performed using a capture antibody specific for carboxylated Factor IX and a detection antibody that recognizes total Factor IX.

-

The amount of carboxylated Factor IX is quantified by measuring the absorbance at a specific wavelength and comparing it to a standard curve generated with purified carboxylated Factor IX.

d. Data Analysis:

-

The percentage of VKORC1 inhibition is calculated for each concentration of the test compound relative to the vehicle control (0% inhibition).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Microsomal VKORC1 Activity Assay

This assay directly measures the enzymatic activity of VKORC1 in isolated liver microsomes, which are rich in this enzyme.

a. Preparation of Liver Microsomes:

-

Liver tissue (e.g., from human donors or animal models) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum.

-

The microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.

b. VKORC1 Activity Assay:

-

The reaction mixture contains liver microsomes, a reducing agent (e.g., dithiothreitol - DTT), and a buffer solution.

-

The reaction is initiated by the addition of the substrate, vitamin K1 2,3-epoxide.

-

The reaction is incubated at 37°C for a specific time period (e.g., 30 minutes).

-

The reaction is stopped by the addition of a quenching solution (e.g., a mixture of isopropanol and hexane).

c. Quantification of Vitamin K1:

-

The product of the reaction, vitamin K1 quinone, is extracted from the reaction mixture using an organic solvent (e.g., hexane).

-

The extracted vitamin K1 is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

d. Inhibition Assay and Data Analysis:

-

To determine the inhibitory activity of this compound, the compound is pre-incubated with the microsomes before the addition of the substrate.

-

The assay is performed with a range of inhibitor concentrations.

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the cell-based assay.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are essential for a clear understanding of the mechanism of action of this compound.

Caption: The Vitamin K Cycle and the inhibitory action of warfarin and this compound on VKORC1.

Caption: Metabolic pathway of warfarin leading to the formation of this compound.

Caption: Experimental workflow for determining the inhibitory activity of this compound on VKORC1.

Conclusion

This compound, a primary metabolite of (R)-warfarin, is an active vitamin K antagonist that exerts its anticoagulant effect through the inhibition of Vitamin K Epoxide Reductase (VKORC1). Quantitative data suggests that its inhibitory potency is comparable to that of warfarin, a finding supported by structural modeling of its interaction with the enzyme's binding site. The methodologies outlined in this guide provide a framework for the continued investigation of the pharmacological properties of warfarin metabolites and the development of novel anticoagulants targeting the vitamin K cycle. A thorough understanding of the mechanism of action of metabolites such as this compound is crucial for optimizing anticoagulant therapy and for the design of safer and more effective drugs.

References

A Technical Guide to the Physical and Chemical Properties of Crystalline 6-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of crystalline 6-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Identity and Structure

IUPAC Name: 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one[1]

Synonyms: 6-Hydroxy Warfarin, (R)-6-Hydroxy Warfarin, (S)-6-Hydroxy Warfarin[1]

Molecular Formula: C₁₉H₁₆O₅[1]

Molecular Weight: 324.3 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical Properties

Crystalline this compound presents as a solid, white substance.[2] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 119-120 °C | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| XLogP3 | 2.3 |

Chemical Properties

The chemical properties of this compound are crucial for understanding its behavior in biological systems and analytical procedures.

| Property | Value | Source |

| pKa | Predicted: 4.50 ± 1.00 (for R-warfarin) | |

| Polar Surface Area | 87.74 Ų |

Note: The provided pKa value is a prediction for the related compound R-warfarin and should be considered as an estimate for this compound pending experimental determination.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

| Technique | Key Features | Source |

| ¹H NMR | Spectra available on SpectraBase. | |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available. Precursor m/z [M+H]⁺: 325.1071. |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound.

Synthesis of Warfarin (Precursor)

The synthesis of warfarin, the precursor to this compound, is typically achieved through a Michael addition of 4-hydroxycoumarin with benzalacetone.

Caption: Synthesis of Warfarin.

Protocol:

-

A mixture of 4-hydroxycoumarin (1 mmol) and benzalacetone (1 mmol) is prepared.

-

The mixture is subjected to reaction conditions, which can include the use of a catalyst such as an imidazolium-based ionic liquid (e.g., [bmim]Br) at room temperature for 5 hours.

-

Following the reaction, water is added, and the product is extracted with ethyl acetate.

-

The organic phase is dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield warfarin.

Crystallization of this compound

A general procedure for the crystallization of organic compounds from a single solvent can be adapted for this compound.

Caption: General Crystallization Workflow.

Protocol:

-

Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., methanol, ethanol).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold solvent.

-

Drying: Dry the crystals, for example, in a desiccator under vacuum.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR spectra are critical for structural elucidation.

Sample Preparation:

-

Dissolve a small amount of the crystalline this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher field strength.

-

Reference: Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Analysis:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis spectroscopy is useful for quantitative analysis and pKa determination.

Protocol for Quantitative Analysis:

-

Prepare a stock solution of crystalline this compound of a known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of standard solutions by diluting the stock solution.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Metabolic Pathway: Warfarin to this compound

The metabolic conversion of warfarin to this compound is primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Metabolic Conversion of Warfarin.

R-warfarin is primarily metabolized by CYP1A2 to form 6- and 8-hydroxywarfarin. Both R- and S-warfarin can be metabolized by CYP2C19 to produce 6-, 7-, and 8-hydroxywarfarin.

References

A Technical Guide to Commercial 6-Hydroxywarfarin Standards for Researchers

For researchers, scientists, and drug development professionals, the availability and quality of analytical standards are paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and application of 6-hydroxywarfarin standards, a key metabolite of the widely used anticoagulant, warfarin.

Commercial Availability of this compound Standards

This compound is a primary metabolite of warfarin, formed through the oxidative metabolism of the parent drug. Its quantification is crucial in pharmacokinetic and drug metabolism studies. Several reputable chemical suppliers offer this compound as a reference standard, typically as a racemic mixture or as individual enantiomers. The following tables summarize the available quantitative data for these standards.

| Supplier | Product Name | CAS Number | Purity | Format | Available Unit Sizes |

| Cayman Chemical | 6-hydroxy Warfarin | 17834-02-5 | ≥98%[1] | Solid[1] | 1 mg, 5 mg, 10 mg |

| LGC Standards (TRC) | 6-Hydroxy Warfarin | 17834-02-5 | >95% (HPLC) | Neat | 1 mg, 5 mg, 10 mg[2] |

| Simson Pharma Limited | 6-Hydroxy Warfarin | 17834-02-5 | High Quality (CoA provided) | Custom Synthesis | Inquire |

| Santa Cruz Biotechnology | (S)-6-Hydroxy warfarin | 63740-80-7 | - | Solid | 1 mg, 5 mg |

| Cayman Chemical | (R)-6-hydroxy Warfarin | 63740-75-0 | - | Solid | 1 mg, 5 mg |

| LGC Standards (TRC) | (S)-6-Hydroxy Warfarin | 63740-80-7 | - | Neat | 1 mg, 5 mg, 10 mg, 25 mg[3] |

| LGC Standards (TRC) | (R)-6-Hydroxy Warfarin | 63740-75-0 | - | Neat | 1 mg, 5 mg, 10 mg, 25 mg |

Note: Purity and availability are subject to change. It is recommended to consult the supplier's website or Certificate of Analysis (CoA) for the most up-to-date information. "Inquire" indicates that the supplier should be contacted directly for details on availability and unit sizes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₆O₅ |

| Molecular Weight | 324.33 g/mol [4] |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage Temperature | -20°C |

Experimental Protocols

The following are detailed methodologies for the analysis of warfarin and its metabolites, including this compound, using commercially available standards. These protocols are based on published research and serve as a guide for laboratory implementation.

HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and Metabolites in Human Plasma

This method is adapted from a study by Herman et al. (2014) and is suitable for pharmacokinetic studies.

a. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of R-warfarin, S-warfarin, S-7-hydroxywarfarin, (9R;10S)-10-hydroxywarfarin, and this compound (if quantifying) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions to create working standards for the calibration curve and quality control (QC) samples.

-

Plasma Sample Extraction:

-

To 50 µL of human plasma, add an internal standard (e.g., warfarin-d5).

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

b. Chromatographic Conditions:

-

Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water (pH 4.0, adjusted with acetic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Initial: 10% B for 0.2 min.

-

Linear ramp to 40% B over 5 min.

-

Hold at 40% B for 1 min.

-

Re-equilibrate at 10% B for 2 min.

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 10 µL.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion electrospray (ESI-).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Warfarin: m/z 307 > 250

-

This compound: m/z 323 > 279

-

7-Hydroxywarfarin: m/z 323 > 279

-

10-Hydroxywarfarin: m/z 323 > 177

-

-

Instrument Parameters: Capillary voltage: 0.50 kV; Desolvation temperature: 500°C; Desolvation gas flow: 1000 L/h.

In Vitro Warfarin Metabolism Assay using Human Liver Microsomes

This protocol is based on a study by Al-Saeed et al. (2024) to evaluate the formation of warfarin metabolites.

a. Reagents and Solutions:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

S-warfarin or R-warfarin (substrate)

-

This compound standard (for metabolite identification)

-

Acetonitrile (for quenching the reaction)

b. Incubation Procedure:

-

Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), phosphate buffer, and the warfarin enantiomer substrate in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC or LC-MS/MS to identify and quantify the formation of this compound and other metabolites.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the metabolic pathway of warfarin and a typical experimental workflow for its analysis.

Figure 1: Metabolic pathway of R- and S-warfarin to their hydroxylated metabolites.

Figure 2: General experimental workflow for using a this compound standard.

References

Methodological & Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 6-Hydroxywarfarin in Human Plasma

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in the bioanalysis of warfarin and its metabolites.

Abstract

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic window, necessitating careful monitoring.[1] Its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of several hydroxylated metabolites, including 6-hydroxywarfarin.[2] The quantification of these metabolites is crucial for pharmacokinetic studies and for phenotyping CYP enzyme activity.[1] This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and has been validated to demonstrate high accuracy, precision, and recovery.

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS), such as warfarin-d5, from a plasma matrix. The most common extraction technique is protein precipitation using an organic solvent like acetonitrile, which efficiently removes plasma proteins.[1] An alternative method is liquid-liquid extraction. Following extraction, the supernatant is analyzed by reverse-phase HPLC, which separates the analyte from other endogenous components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity for quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Warfarin-d5 (Internal Standard)

-

Blank human plasma (K2EDTA anticoagulant)

-

Acetonitrile (HPLC or MS grade)

-

Methanol (HPLC or MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and warfarin-d5 (IS) in methanol.

-

Working Standard Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions in a methanol-water (1:1, v/v) mixture.

-

Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma. A typical calibration range for hydroxylated warfarin metabolites is 1.00–800 ng/mL.

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add the internal standard solution.

-

Add 300 µL of cold acetonitrile containing 1% formic acid to the plasma sample.

-

Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., methanol-water 1:1, v/v).

-

Vortex for 1 minute, then inject an aliquot (e.g., 2-10 µL) into the HPLC-MS/MS system.

Workflow for this compound Quantification

Caption: Experimental workflow for plasma sample preparation and analysis.

HPLC-MS/MS Parameters

The following table summarizes the typical instrument conditions for the analysis.

| Parameter | Recommended Conditions |

| HPLC System | Standard UHPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 4.6 |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 - 0.8 mL/min |

| Gradient | Optimized to separate this compound from isomers and endogenous interferences. A typical gradient runs from 30% to 95% Mobile Phase B over several minutes. |

| Column Temperature | 30 - 50 °C |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | This compound: m/z 323.1 → 177.0Warfarin (Parent): m/z 307.1 → 161.0Warfarin-d5 (IS): m/z 312.2 → 255.1 |

| Key MS Parameters | Desolvation Temperature: 500°CDesolvation Gas Flow: 1000 L/hCapillary Voltage: 0.5 - 3.5 kV |

Method Performance and Validation

The method should be validated according to regulatory guidelines. Key performance characteristics from published methods are summarized below.

| Validation Parameter | Typical Result |

| Linearity | Linear over the concentration range of 1.00 to 800 ng/mL, with a correlation coefficient (r²) > 0.99. |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL for hydroxywarfarin metabolites. Some methods report LLOQs as low as 0.1 nM (~0.04 ng/mL). |

| Intra-day Precision (CV%) | ≤ 6.0% |

| Inter-day Precision (CV%) | ≤ 4.9% |

| Intra-day Accuracy (% Bias) | Within 87.0% to 100.5% of nominal values. |

| Inter-day Accuracy (% Bias) | Within 92.3% to 99.5% of nominal values. |

| Recovery | 82.9% – 96.9% using protein precipitation. |

| Matrix Effect | Negligible matrix effects observed with the protein precipitation method. |

Example Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression is typically used for analysis.

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 | 1,550 | 150,000 | 0.010 |

| 5.0 | 7,800 | 152,000 | 0.051 |

| 25 | 40,100 | 151,500 | 0.265 |

| 100 | 158,000 | 149,000 | 1.060 |

| 400 | 650,000 | 150,500 | 4.319 |

| 800 | 1,290,000 | 149,800 | 8.611 |

Note: Data presented are for illustrative purposes only.

References

Application Note and Protocol: Solid-Phase Extraction of 6-Hydroxywarfarin from Human Urine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction and preconcentration of 6-Hydroxywarfarin, a primary metabolite of Warfarin, from human urine samples using solid-phase extraction (SPE). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. This protocol is designed for researchers, scientists, and drug development professionals, offering a straightforward and reproducible workflow. The subsequent analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations and metabolic profile. The major metabolic pathway for Warfarin involves hydroxylation, leading to the formation of several metabolites, including this compound.[1][2] The quantification of these metabolites in urine is essential for understanding the drug's metabolism, excretion, and potential drug-drug interactions.[1]

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher recovery, reduced solvent consumption, and the potential for automation.[3][4] This protocol details a robust SPE method for the isolation of this compound from the complex matrix of human urine, ensuring cleaner extracts and improved analytical sensitivity. The protocol is based on reversed-phase SPE using C18 cartridges, which effectively retains the moderately nonpolar this compound from the aqueous urine matrix.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., Flurbiprofen or other suitable compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Hydrochloric acid)

-

Deionized water

-

pH 3.0 Phosphate buffer (100 mM)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Sample Pre-treatment

-

Allow frozen urine samples to thaw completely at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Transfer 1.0 mL of the urine sample to a clean centrifuge tube.

-

Spike the sample with an appropriate concentration of the internal standard.

-

Acidify the urine sample to a pH of approximately 3.0 by adding 6 mL of pH 3.0 100 mM phosphate buffer or by dropwise addition of formic acid. This step is crucial to neutralize the charge on this compound, thereby enhancing its retention on the reversed-phase sorbent.

-

Vortex the mixture for 15 seconds.

-

Sonicate for 20 minutes.

-

Centrifuge the sample at approximately 3000 rpm for 20 minutes to pellet any particulate matter. The resulting supernatant will be loaded onto the SPE cartridge.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 SPE cartridge.

-

Follow with 3 mL of deionized water.

-

Finally, equilibrate the cartridge with 3 mL of pH 3.0 phosphate buffer. Do not allow the cartridge to go dry at this stage.

-

-

Sample Loading:

-

Load the pre-treated urine supernatant onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

-

Follow with a wash of 3 mL of a 5% methanol in water solution to remove less retained impurities.

-

Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

-

Elution:

-

Place a clean collection tube inside the manifold.

-

Elute the retained this compound and internal standard from the cartridge using 2 mL of methanol.

-

Post-Extraction Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the HPLC or LC-MS analysis.

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of Warfarin and its metabolites using SPE followed by a chromatographic method. Note that specific values for this compound may vary depending on the exact analytical instrumentation and conditions used.

| Parameter | Value | Reference |

| Recovery | ||

| Warfarin and metabolites in urine | 74% (± 13.2%) | |

| Warfarin in urine | >95% | |

| Limit of Detection (LOD) | ||

| Warfarin and metabolites | ≤ 2.5 nM | |

| Warfarin in urine | 0.0035-0.0050 µg/mL | |

| Limit of Quantification (LOQ) | ||

| Warfarin metabolites | ≤ 25 nM | |

| Linearity Range | ||

| Warfarin in urine | 0.0115-10.0000 µg/mL |

Visualization of the Experimental Workflow

Caption: Workflow for the solid-phase extraction of this compound from urine.

References

- 1. Warfarin metabolism in man: identification of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Separation of 6-Hydroxywarfarin Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol